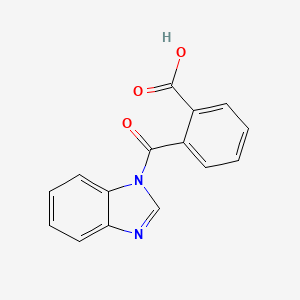

2-(Benzimidazole-1-carbonyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzimidazole-1-carbonyl)benzoic acid” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

While specific molecular structure analysis for “2-(Benzimidazole-1-carbonyl)benzoic acid” was not found, benzimidazole derivatives are known to have a wide range of structures .Chemical Reactions Analysis

The starting materials, imidazole and benzimidazole derivatives, were prepared by N-alkylation, formylation and Sonogashira cross-coupling reaction .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .科学的研究の応用

Accelerated Synthesis in Microdroplets

2-(Benzimidazole-1-carbonyl)benzoic acid: is utilized in the accelerated synthesis of benzimidazoles within microdroplets. This method involves the reaction of aromatic diamines with carboxylic acids in charged microdroplets, significantly speeding up the reaction compared to traditional bulk methods. The process is facilitated by the high acidity at the droplet surface, allowing the carboxylic acid to act as an electrophile .

Pharmaceutical Applications

Benzimidazole derivatives, including those derived from 2-(Benzimidazole-1-carbonyl)benzoic acid , are known for their wide range of bioactivities. They serve as key intermediates in the development of drugs with antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive properties .

Material Science

In material science, 2-(Benzimidazole-1-carbonyl)benzoic acid derivatives are used in chemosensing, crystal engineering, and fluorescence applications. Their unique properties make them suitable for creating materials with specific sensing and light-emitting capabilities .

Corrosion Science

The compound’s derivatives play a role in corrosion science. They are used as intermediates in creating corrosion inhibitors, which are essential for protecting metals and alloys from corrosive environments .

Catalysis

2-(Benzimidazole-1-carbonyl)benzoic acid: is involved in catalysis, particularly as ligands for asymmetric catalysis. These ligands are crucial for inducing chirality in chemical reactions, which is a vital aspect of synthesizing enantiomerically pure pharmaceuticals .

Drug Design

The benzimidazole scaffold is pivotal in drug design due to its structural similarity to naturally occurring nucleotides. It allows easy interaction with biopolymers, making 2-(Benzimidazole-1-carbonyl)benzoic acid derivatives valuable in optimizing structures for new therapeutic agents .

Safety And Hazards

将来の方向性

The accelerated synthesis of benzimidazole and its derivatives has been scaled-up to establish the substituent-dependence and to isolate products for NMR characterization . The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical .

特性

IUPAC Name |

2-(benzimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14(10-5-1-2-6-11(10)15(19)20)17-9-16-12-7-3-4-8-13(12)17/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPVVFKNYQXQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzimidazole-1-carbonyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)